![molecular formula C10H8BrNO B1267453 7-Bromo-2-methylquinolin-4-ol CAS No. 56716-92-8](/img/structure/B1267453.png)
7-Bromo-2-methylquinolin-4-ol
Overview
Description
7-Bromo-2-methylquinolin-4-ol, also known as Isoamidine or ISO, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields of scientific research and industry. It has an empirical formula of C10H8BrNO and a molecular weight of 238.08 g/mol .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, has been well explored. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known classical synthesis protocols . Another synthesis route involves the use of 3-Hydroxy-2-methyl-quinoline, N-Bromosuccimide, and 2,2′-azobisisobutyronitrile.Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7-Bromo-2-methylquinolin-4-ol would be a variation of this basic quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, have been the subject of numerous studies exploring their syntheses and functionalization for biological and pharmaceutical activities . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Scientific Research Applications
Industrial and Synthetic Organic Chemistry
Quinoline, the core structure of 7-Bromo-2-methylquinolin-4-ol, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Drug Discovery
7-Bromo-2-methylquinolin-4-ol is used in drug discovery to investigate its potential as an inhibitor of various enzymes and receptors. The quinoline structure plays a major role in the field of medicinal chemistry .
Pharmaceuticals
In the pharmaceutical industry, quinoline and its derivatives, including 7-Bromo-2-methylquinolin-4-ol, are used in the synthesis of biologically and pharmaceutically active compounds .
Safety And Hazards
Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 7-Bromo-2-methylquinolin-4-ol. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While the specific future directions for 7-Bromo-2-methylquinolin-4-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
properties
IUPAC Name |
7-bromo-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUCHADNJZFETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320926 | |
Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylquinolin-4-ol | |
CAS RN |
56716-92-8 | |
Record name | 7-Bromo-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56716-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 366402 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056716928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56716-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Bromo-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56716-92-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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